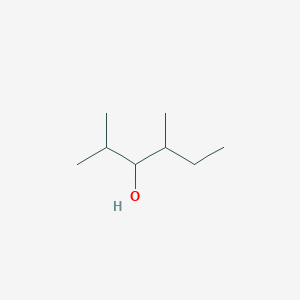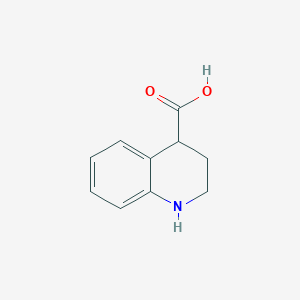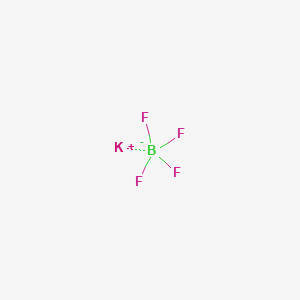
5'-O-Trityl-2'-deoxyuridine
描述
5’-O-Trityl-2’-deoxyuridine is a modified nucleoside analog derived from deoxyuridine. It is characterized by the presence of a trityl group attached to the 5’-hydroxyl group of the deoxyribose sugar.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Trityl-2’-deoxyuridine typically involves the protection of the 5’-hydroxyl group of 2’-deoxyuridine with a trityl chloride reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the trityl ether bond. The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of 5’-O-Trityl-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product. The scalability of the synthesis is achieved by optimizing reaction parameters such as temperature, solvent volume, and reagent concentration .
化学反应分析
Types of Reactions
5’-O-Trityl-2’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the deoxyribose moiety.
Oxidation and Reduction: The uracil base can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the trityl group.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include deprotected deoxyuridine derivatives and various oxidized or reduced forms of the uracil base .
科学研究应用
5’-O-Trityl-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe in studies of DNA replication and repair mechanisms.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It is utilized in the development of diagnostic assays and therapeutic agents.
作用机制
The mechanism of action of 5’-O-Trityl-2’-deoxyuridine involves its incorporation into DNA during replication. The trityl group provides steric hindrance, which can interfere with the activity of DNA polymerases and other enzymes involved in DNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
相似化合物的比较
Similar Compounds
2’-Deoxyuridine: Lacks the trityl group and is used in studies of DNA synthesis and repair.
5-Bromo-2’-deoxyuridine: Contains a bromine atom at the 5-position of the uracil base and is used as a thymidine analog in cell proliferation assays.
5-Iodo-2’-deoxyuridine: Similar to 5-Bromo-2’-deoxyuridine but with an iodine atom, used in antiviral research.
Uniqueness
5’-O-Trityl-2’-deoxyuridine is unique due to the presence of the trityl group, which provides additional steric bulk and hydrophobicity. This modification can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable tool in biochemical research and drug development .
属性
IUPAC Name |
1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJNFNLUKYZAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321445 | |
| Record name | MLS003171338 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84472-83-3, 14270-73-6 | |
| Record name | NSC378650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003171338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003171338 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















